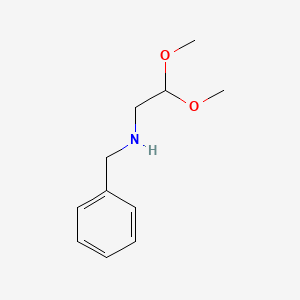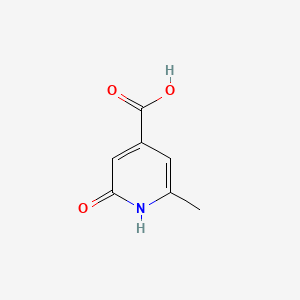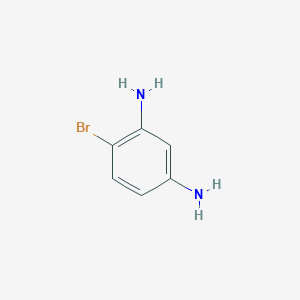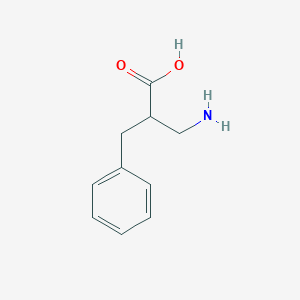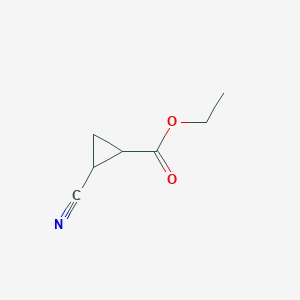
Ethyl 2-cyanocyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 2-cyanocyclopropane-1-carboxylate involves key reactions that include the formation of cyclopropane rings. A notable method involves the reaction of small-size cycloalkane rings with RuO4, demonstrating the oxidative scission of ethyl 2,2-dimethoxycyclopropane-1-carboxylates leading to the formation of methyl ethyl oxobutanedioates and other related compounds through regioselective scission of electron-rich bonds (Graziano, M., Lasalvia, M., Piccialli, V., & Sica, D., 1996).
Applications De Recherche Scientifique
Ethylene Precursor in Higher Plants
Ethyl 2-cyanocyclopropane-1-carboxylate plays a role in plant biology as a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene in plants. Hoffman et al. (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of ACC in light-grown wheat leaves, confirming its natural occurrence and importance in plant physiology (Hoffman, Yang, & McKeon, 1982).
Applications in Polymer Chemistry
In polymer chemistry, derivatives of this compound have been utilized for innovative processes. For instance, Pang et al. (2003) reported the oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradish peroxidase as a catalyst, demonstrating its potential in creating cross-linked polymers (Pang, Ritter, & Tabatabai, 2003).
Oxidative Ring Opening in Organic Synthesis
Graziano et al. (1996) explored the reaction of ethyl 2,2-dimethoxycyclopropane-1-carboxylates with RuO4, leading to the oxidative ring opening. This research highlights its use in the synthesis of more complex organic molecules, demonstrating its utility in organic chemistry (Graziano, Lasalvia, Piccialli, & Sica, 1996).
Cycloaddition Reactions for Synthesizing Pharmacologically Significant Compounds
Tan et al. (2015) developed a synthetic protocol for preparing 6-carbamoylfulvene-6-carboxylates, highlighting the role of 1-cyanocyclopropane 1-esters, including this compound derivatives, in generating structurally diverse and pharmacologically relevant compounds (Tan, Ye, Yao, Liu, Xue, Li, & Wang, 2015).
Metabolic and Enzymatic Studies
In metabolic and enzymatic studies, derivatives of this compound have been used to understand various biochemical pathways and enzymatic activities in plants and other organisms. For instance, Sloan and Kirk (1997) described the synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, providing insights into the metabolic pathways involving ACC in plants (Sloan & Kirk, 1997).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-cyanocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSAAQSCUQHJOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301668 |
Source


|
| Record name | ethyl 2-cyanocyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56447-11-1 |
Source


|
| Record name | 56447-11-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-cyanocyclopropanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

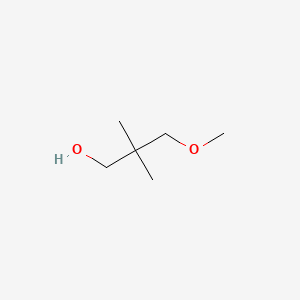
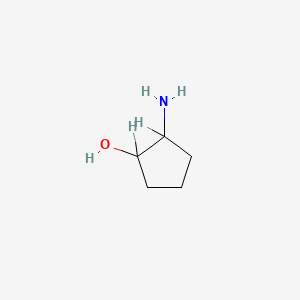
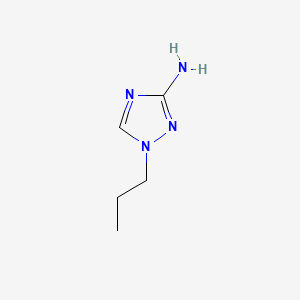
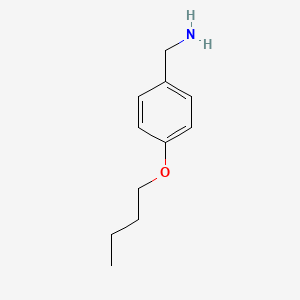



![4,10-Dibromotetracyclo[6.3.0.0~2,6~.0~5,9~]undecane-3,11-dione](/img/structure/B1267075.png)
![Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro-](/img/structure/B1267076.png)
